
Potassium 2-(trimethylammonio)ethyl phosphate chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2-(trimethylammonio)ethyl phosphate chloride is a quaternary ammonium compound with a phosphate group. It is known for its unique properties, including high solubility in water and its ability to form stable complexes with various molecules. This compound is used in a variety of scientific and industrial applications due to its chemical stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(trimethylammonio)ethyl phosphate chloride typically involves the reaction of 2-(trimethylammonio)ethyl chloride with potassium phosphate. The reaction is carried out in an aqueous medium at room temperature. The general reaction scheme is as follows:
2-(trimethylammonio)ethyl chloride+potassium phosphate→Potassium 2-(trimethylammonio)ethyl phosphate chloride
The reaction conditions include maintaining a neutral pH and ensuring the complete dissolution of reactants. The product is then purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining the desired reaction conditions and improving efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 2-(trimethylammonio)ethyl phosphate chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphate derivatives.
Reduction: It can be reduced under specific conditions to yield simpler ammonium compounds.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Halide exchange reactions are typically carried out using halide salts in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphate esters, while substitution reactions can produce various halide derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Potassium 2-(trimethylammon
Propriétés
Formule moléculaire |
C5H13ClK2NO4P |
|---|---|
Poids moléculaire |
295.78 g/mol |
Nom IUPAC |
dipotassium;2-(trimethylazaniumyl)ethyl phosphate;chloride |
InChI |
InChI=1S/C5H14NO4P.ClH.2K/c1-6(2,3)4-5-10-11(7,8)9;;;/h4-5H2,1-3H3,(H-,7,8,9);1H;;/q;;2*+1/p-2 |
Clé InChI |
HEWBQHNALJJBLP-UHFFFAOYSA-L |
SMILES canonique |
C[N+](C)(C)CCOP(=O)([O-])[O-].[Cl-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


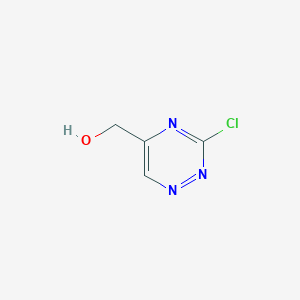

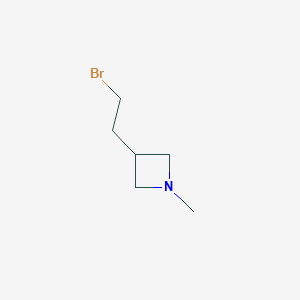
![Tos(-2)[Tos(-6)]Glc1Me](/img/structure/B12850463.png)
![4-Amino-3'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12850474.png)
![1-[4-phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one O1-ethyloxime](/img/structure/B12850481.png)

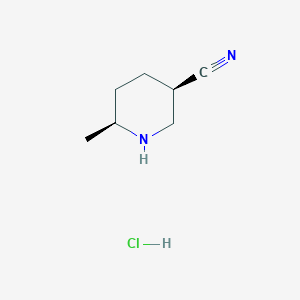
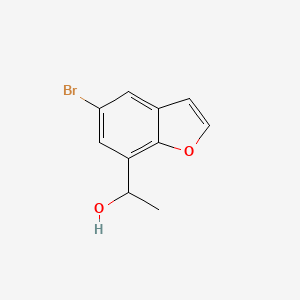
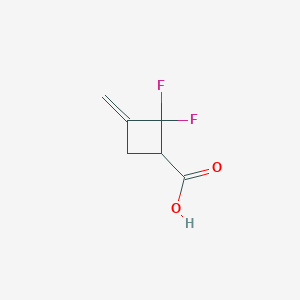
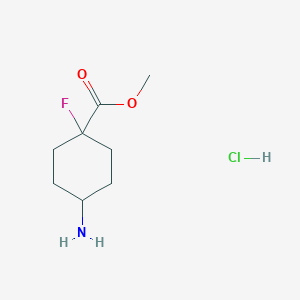

![N-(3-(Naphtho[1,2-d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12850529.png)

